3-Bromo-2-pentene
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Overview
Description
(2Z)-3-bromopent-2-ene is an organic compound with the molecular formula C5H9Br. It is an alkene with a bromine atom attached to the third carbon in the chain, and the double bond is in the Z configuration, meaning the higher priority substituents on each carbon of the double bond are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2Z)-3-bromopent-2-ene can be synthesized through various methods. One common approach involves the bromination of pent-2-ene. The reaction typically uses bromine (Br2) in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and stereoselectivity of the product.
Industrial Production Methods
Industrial production of (2Z)-3-bromopent-2-ene may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-bromopent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, (2Z)-3-bromopent-2-ene can undergo elimination to form pent-2-yne.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents.
Major Products
Substitution: Products like 3-hydroxypent-2-ene or 3-cyanopent-2-ene.
Elimination: Pent-2-yne.
Addition: 2,3-dibromopentane or 3-bromopentane.
Scientific Research Applications
(2Z)-3-bromopent-2-ene is used in various scientific research applications:
Chemistry: As an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studying the effects of brominated alkenes on biological systems.
Medicine: Potential use in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-3-bromopent-2-ene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. The bromine atom is a good leaving group, making the compound reactive in substitution and elimination reactions. The double bond can act as a nucleophile or electrophile, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-bromopent-2-ene: The E isomer of 3-bromopent-2-ene, where the higher priority substituents are on opposite sides of the double bond.
3-chloropent-2-ene: Similar structure but with a chlorine atom instead of bromine.
3-bromobut-2-ene: A shorter chain analogue with similar reactivity.
Uniqueness
(2Z)-3-bromopent-2-ene is unique due to its specific stereochemistry, which can influence its reactivity and the types of products formed in chemical reactions. The Z configuration can lead to different stereochemical outcomes compared to the E isomer.
Properties
CAS No. |
21964-23-8 |
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Molecular Formula |
C5H9Br |
Molecular Weight |
149.03 g/mol |
IUPAC Name |
(Z)-3-bromopent-2-ene |
InChI |
InChI=1S/C5H9Br/c1-3-5(6)4-2/h3H,4H2,1-2H3/b5-3- |
InChI Key |
OPGVCEGMOFKBOL-HYXAFXHYSA-N |
Isomeric SMILES |
CC/C(=C/C)/Br |
Canonical SMILES |
CCC(=CC)Br |
Origin of Product |
United States |
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